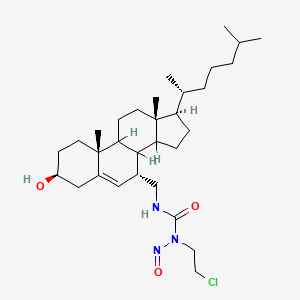
7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol is a synthetic derivative of cholesterol This compound is characterized by the presence of a chloroethyl group, a nitroso group, and a carbonylaminomethyl group attached to the 7-alpha position of the cholesterol molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol involves multiple steps, starting from cholesterol as the base molecule. The key steps include:
Introduction of the Chloroethyl Group: This step involves the reaction of cholesterol with a chloroethylating agent under controlled conditions to introduce the chloroethyl group at the 7-alpha position.
Carbonylaminomethylation: The final step involves the reaction of the nitroso intermediate with a carbonylaminomethylating agent to introduce the carbonylaminomethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines.
科学的研究の応用
7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol involves its interaction with specific molecular targets and pathways. The compound can modulate cellular processes by binding to proteins and enzymes, altering their activity. For example, it may inhibit certain enzymes involved in cholesterol metabolism, leading to changes in cellular cholesterol levels.
類似化合物との比較
Similar Compounds
7-alpha-Hydroxycholesterol: A natural sterol with similar structural features but different functional groups.
7-alpha-Chlorocholesterol: Another synthetic derivative with a chloro group at the 7-alpha position.
Uniqueness
7-alpha-(2-Chloroethyl-N-nitroso-N-carbonylaminomethyl)cholesterol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
CAS番号 |
164120-28-9 |
|---|---|
分子式 |
C31H52ClN3O3 |
分子量 |
550.2 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-[[(3S,7S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]methyl]-1-nitrosourea |
InChI |
InChI=1S/C31H52ClN3O3/c1-20(2)7-6-8-21(3)25-9-10-26-28-22(19-33-29(37)35(34-38)16-15-32)17-23-18-24(36)11-13-30(23,4)27(28)12-14-31(25,26)5/h17,20-22,24-28,36H,6-16,18-19H2,1-5H3,(H,33,37)/t21-,22+,24+,25-,26?,27?,28?,30+,31-/m1/s1 |
InChIキー |
CUJNUGZLQFCYEJ-AFXXTYPDSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)CNC(=O)N(CCCl)N=O)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)CNC(=O)N(CCCl)N=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


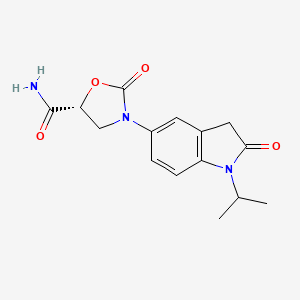
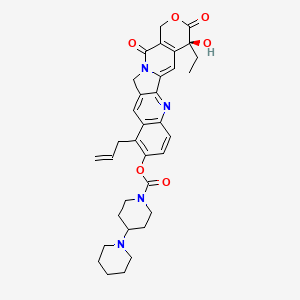
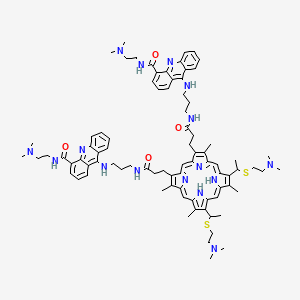
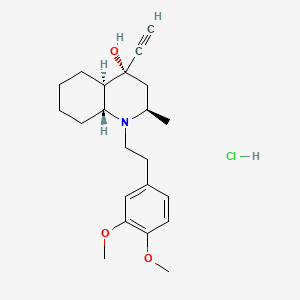
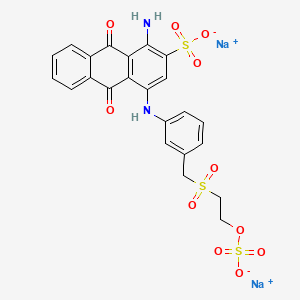

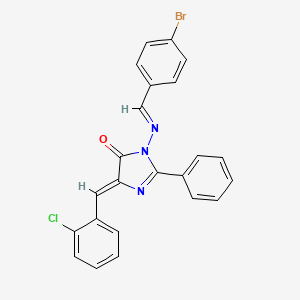
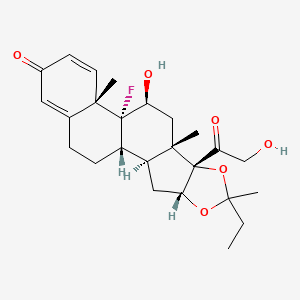

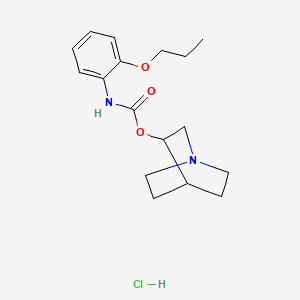
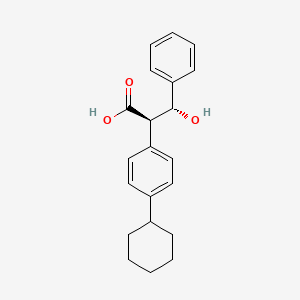
![4-hydroxy-7-[2-[3-[2-(2-naphthalen-1-ylethoxy)ethylsulfonyl]propylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B12775979.png)
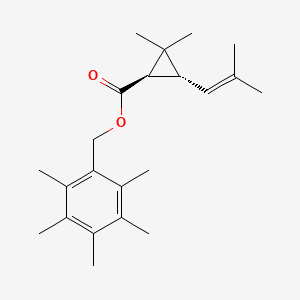
![(3Z)-5-fluoro-3-[[4-(imidazole-1-carbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12775996.png)
